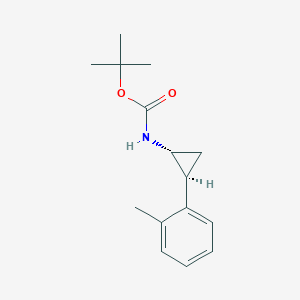![molecular formula C13H12FNO B13347664 2'-Fluoro-4'-methoxy-[1,1'-biphenyl]-2-amine](/img/structure/B13347664.png)
2'-Fluoro-4'-methoxy-[1,1'-biphenyl]-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Fluoro-4’-methoxy-[1,1’-biphenyl]-2-amine is an organic compound that belongs to the biphenyl family This compound is characterized by the presence of a fluorine atom and a methoxy group attached to the biphenyl structure, which consists of two benzene rings connected by a single bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Fluoro-4’-methoxy-[1,1’-biphenyl]-2-amine typically involves multiple steps. One common method includes the nitration of a biphenyl precursor, followed by reduction to convert the nitro group to an amine.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps to isolate the desired product. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2’-Fluoro-4’-methoxy-[1,1’-biphenyl]-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine group or other functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2’-Fluoro-4’-methoxy-[1,1’-biphenyl]-2-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Mecanismo De Acción
The mechanism of action of 2’-Fluoro-4’-methoxy-[1,1’-biphenyl]-2-amine involves its interaction with specific molecular targets. For instance, it can act as an agonist or antagonist for certain receptors, modulating their activity. The pathways involved may include signal transduction cascades that lead to various cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
2’-Fluoro-2-methoxy-4’-(methoxycarbonyl)-4-biphenylcarboxylic acid: This compound shares a similar biphenyl structure with fluorine and methoxy groups but has additional carboxylic acid functionality.
3-Fluoro-4-methoxy-1-nitrobenzene: Another related compound with a nitro group instead of an amine.
Uniqueness
2’-Fluoro-4’-methoxy-[1,1’-biphenyl]-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C13H12FNO |
|---|---|
Peso molecular |
217.24 g/mol |
Nombre IUPAC |
2-(2-fluoro-4-methoxyphenyl)aniline |
InChI |
InChI=1S/C13H12FNO/c1-16-9-6-7-10(12(14)8-9)11-4-2-3-5-13(11)15/h2-8H,15H2,1H3 |
Clave InChI |
MJWXOSBCKKVSIG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)C2=CC=CC=C2N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


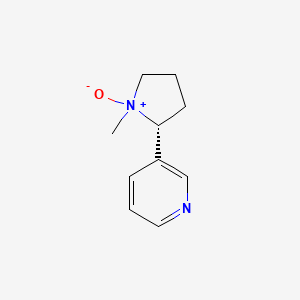


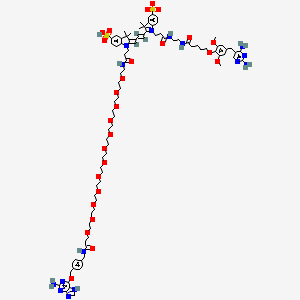

![2'-Methyl-[1,3'-bipyrrolidin]-3-ol](/img/structure/B13347607.png)
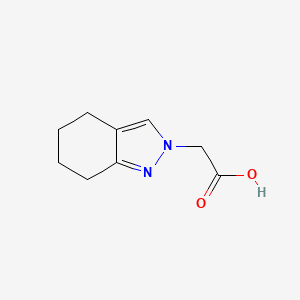
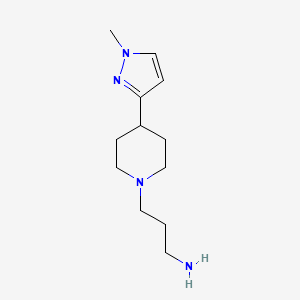
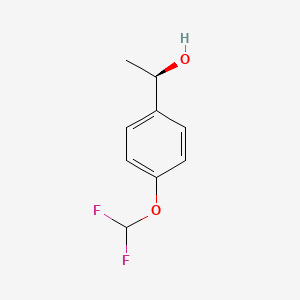

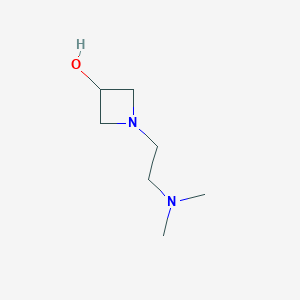

![7-Hydroxy-6,8-di-o-tolyl-7H-benzo[e]naphtho[2,1-b]phosphindole 7-oxide](/img/structure/B13347654.png)
